6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which involves a brominated dihydroisoquinoline fused with an azetidine ring. The presence of trifluoroacetic acid further enhances its chemical properties, making it a valuable subject for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline scaffold.
Bromination: The dihydroisoquinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Spirocyclization: The brominated dihydroisoquinoline undergoes a spirocyclization reaction with an azetidine derivative to form the spiro compound.
Introduction of trifluoroacetic acid: The final step involves the addition of trifluoroacetic acid to the spiro compound, which can be achieved through a simple acid-base reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Addition: The spiro structure allows for various addition reactions, such as Michael addition, where nucleophiles add to the double bonds present in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups or altered oxidation states.
Scientific Research Applications
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, especially in areas such as anti-cancer or anti-inflammatory drugs.
Industry: The compound’s chemical properties make it useful in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trifluoroacetic acid component may enhance its binding affinity or alter its solubility, further influencing its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,3’-indoline]: Another spiro compound with a different core structure, used in various chemical and biological studies.
Spiro[2,3-dihydrobenzofuran-1,3’-pyrrolidine]: Known for its applications in medicinal chemistry and drug development.
Spiro[cyclopentane-1,3’-pyrrolidine]: Used as a building block in organic synthesis and material science.
The uniqueness of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one lies in its specific combination of a brominated dihydroisoquinoline core with an azetidine ring and trifluoroacetic acid, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrF3N2O3 |
---|---|
Molecular Weight |
381.14 g/mol |
IUPAC Name |
6-bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H11BrN2O.C2HF3O2/c12-7-1-2-8-9(3-7)11(4-13-5-11)6-14-10(8)15;3-2(4,5)1(6)7/h1-3,13H,4-6H2,(H,14,15);(H,6,7) |
InChI Key |
FLFOPOJMMDHCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CNC(=O)C3=C2C=C(C=C3)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.